2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidin-2-yloxy group and a pyrrolidin-1-yl-pyrimidin-2-yl-methyl group linked to an acetamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidin-2-yloxy intermediate, followed by the introduction of the pyrrolidin-1-yl-pyrimidin-2-yl-methyl group. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidin-2-yloxy group or the pyrrolidin-1-yl-pyrimidin-2-yl-methyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyrimidin-2-yloxy)-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)acetamide
- 2-(pyrimidin-2-yloxy)-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide
Uniqueness
2-(pyrimidin-2-yloxy)-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of pyrimidin-2-yloxy and pyrrolidin-1-yl-pyrimidin-2-yl-methyl groups provides a versatile platform for further functionalization and application in various fields.
Properties
IUPAC Name |
2-pyrimidin-2-yloxy-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14(11-23-15-17-5-3-6-18-15)19-10-12-16-7-4-13(20-12)21-8-1-2-9-21/h3-7H,1-2,8-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQUGLMPUYOIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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